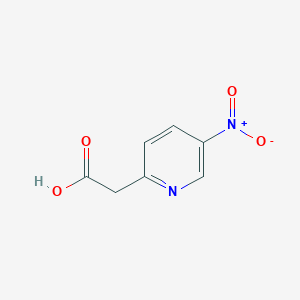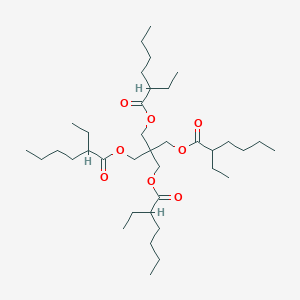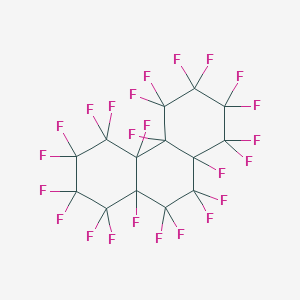
全氟过氢菲
描述
Perfluoroperhydrophenanthrene is a fluorocarbon compound composed of carbon and fluorine atoms. It is known for its unique properties, such as high chemical stability, low surface tension, and excellent solubility in various organic solvents.
科学研究应用
作用机制
Target of Action
Perfluoroperhydrophenanthrene (PFHP) is primarily used in the medical field as an intraoperative surgical adjunct in the management of retinal conditions . Its primary targets are the retinal tears and suprachoroidal hemorrhages .
Mode of Action
PFHP is a perfluorocarbon liquid that is used for its tamponading effect . During surgery, it is injected into the vitreous cavity of the eye . It moves posteriorly, forcing the suprachoroidal blood to exit through anterior sclerotomies . This action aids in the reattachment of the retina .
Biochemical Pathways
It is known that pfhp plays a role in the management of retinal tears and suprachoroidal hemorrhages .
Pharmacokinetics
It is known that pfhp is used intraoperatively and can be left in the eye post-surgery for an extended period .
Result of Action
The primary result of PFHP’s action is the reattachment of the retina . In a study involving the management of giant retinal tears, intraoperative reattachment was achieved in 97.5% of eyes, and 90.7% remained attached at their most recent follow-up .
Action Environment
The action of PFHP is influenced by the surgical environment and the specific conditions of the patient’s eye
准备方法
Synthetic Routes and Reaction Conditions: Perfluoroperhydrophenanthrene can be synthesized through the fluorination of perhydrophenanthrene. The process involves the use of elemental fluorine or other fluorinating agents under controlled conditions to replace hydrogen atoms with fluorine atoms. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, perfluoroperhydrophenanthrene is produced using large-scale fluorination reactors. The process involves the continuous flow of perhydrophenanthrene and fluorine gas through the reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain high-purity perfluoroperhydrophenanthrene .
化学反应分析
Types of Reactions: Perfluoroperhydrophenanthrene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions involve the replacement of fluorine atoms with other functional groups. The compound is also known to participate in halogen exchange reactions, where fluorine atoms are exchanged with other halogens .
Common Reagents and Conditions:
Halogen Exchange Reactions: These reactions typically involve the use of halogenating agents such as chlorine or bromine under controlled conditions.
Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, halogen exchange reactions with chlorine may produce chlorinated derivatives of perfluoroperhydrophenanthrene, while substitution reactions with amines may yield amino-substituted derivatives .
相似化合物的比较
Perfluorodecalin: Another fluorocarbon compound used in similar applications, particularly in cosmetics and medical imaging.
Perfluoro-n-octane: Used in vitreoretinal surgery as a tamponade agent, similar to perfluoroperhydrophenanthrene.
Perfluorotributylamine: Employed in analytical chemistry as a solvent and in the production of ion-selective electrodes.
Uniqueness: Perfluoroperhydrophenanthrene stands out due to its unique combination of high chemical stability, low surface tension, and excellent solubility. These properties make it particularly suitable for applications requiring high-performance solvents and imaging agents. Its use in both medical and industrial settings highlights its versatility and effectiveness compared to other similar compounds .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F24/c15-1-2(16)4(18,10(29,30)14(37,38)12(33,34)6(2,21)22)8(25,26)7(23,24)3(1,17)9(27,28)13(35,36)11(31,32)5(1,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKENRHXGDUPTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047029 | |
| Record name | Perfluorotetradecahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-91-2 | |
| Record name | Perfluoroperhydrophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorotetradecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorotetradecahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLUOROPERHYDROPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ3T53GWV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Perfluoroperhydrophenanthrene itself does not directly interact with retinal tissue in a biological sense. Its mechanism of action is primarily physical, leveraging its properties as a dense, inert, and transparent liquid. [, ]
A: The molecular formula is C14F24, and its molecular weight is 464.18 g/mol. [, ]
A: While specific spectroscopic data is not provided in the reviewed research, perfluorocarbons are generally characterized by strong C-F bonds and exhibit characteristic peaks in techniques like NMR and IR spectroscopy. [, ]
A: While both are used in vitreoretinal surgery, they have different physical properties. Perfluoroperhydrophenanthrene is denser, allowing for better retinal tamponade, but may be harder to remove completely. [, , ] Research suggests minimal retinal changes with a 15:85 mixture of perfluoro-n-octane and perfluoroperhydrophenanthrene. []
A: Perfluorocarbons are known for their high chemical and thermal stability. [] Specific research on the stability of perfluoroperhydrophenanthrene under different storage or surgical conditions would be beneficial.
A: Research shows its potential as a component in fluorochemical emulsions like APE-LM, which have shown promise in improving cardiac preservation for transplantation. [, ] Additionally, it's being explored as a component in liquid-infused surfaces for blood-contacting medical devices to reduce blood adhesion and thrombosis. []
A: Research mentions using molecular simulations to study halogen gas solubility in various fluorinated solvents, including perfluoroperhydrophenanthrene. [] This suggests its potential for further computational studies, such as molecular dynamics simulations, to understand its interactions and properties.
ANone: These aspects are not extensively addressed in the provided research, which primarily focuses on the use of perfluoroperhydrophenanthrene as a surgical tool in ophthalmology. Further research is needed to elucidate these aspects, particularly for potential applications beyond ophthalmology.
A: Alternatives include other perfluorocarbon liquids like perfluoro-n-octane, silicone oil, and gases like sulfur hexafluoride (SF6) and C3F8. [, , , ] The choice of tamponade depends on the specific surgical requirements and the surgeon's preference.
A: Resources include databases like PubChem and Chemical Abstracts, scientific journals, and research institutions specializing in fluorinated compounds and ophthalmology. Collaborative research initiatives like the Vitreon Collaborative Study Group are invaluable for advancing understanding. [, , ]
A: Key milestones include its introduction as a potential vitreous substitute and tool for complex retinal detachment repair, the exploration of its use in managing giant retinal tears and other ophthalmic complications, and the investigation of its properties and potential applications beyond ophthalmology. [, , , , , ]
A: The study of perfluoroperhydrophenanthrene has fostered collaboration between ophthalmologists, chemists, and material scientists. [, , ] Its unique properties make it relevant to diverse fields, including biomedical engineering (blood-contacting devices, drug delivery), material science (liquid-infused surfaces), and environmental science (understanding the behavior of fluorinated compounds).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


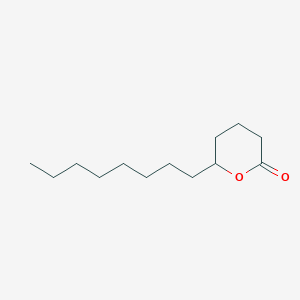
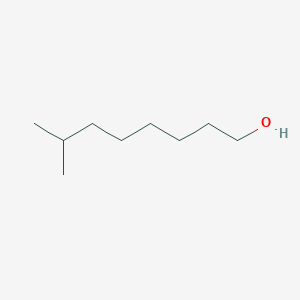

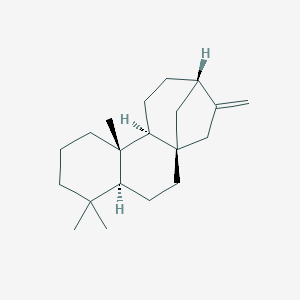
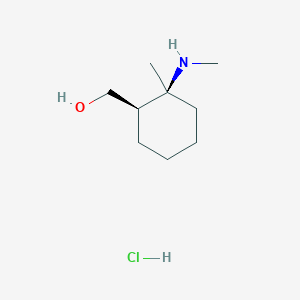
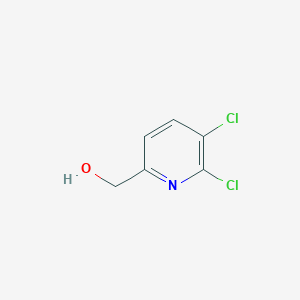
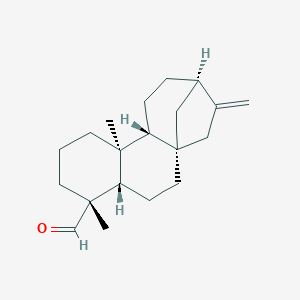
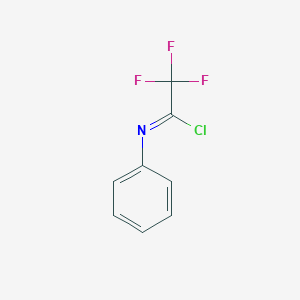
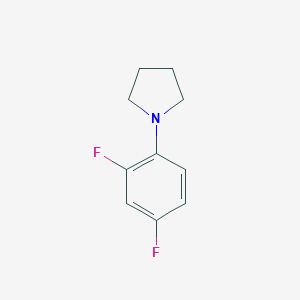
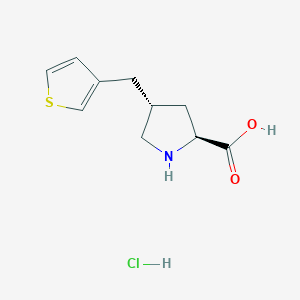
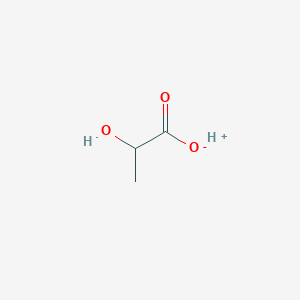
![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)
